molecular formula C9H10N2O3 B1347126 2-(Pyridin-3-ylformamido)propanoic acid CAS No. 36724-74-0

2-(Pyridin-3-ylformamido)propanoic acid

Cat. No.: B1347126
CAS No.: 36724-74-0
M. Wt: 194.19 g/mol
InChI Key: BXXVFSAYKXAKAO-UHFFFAOYSA-N
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Description

Contextualizing N-Acylated Amino Acids and Pyridine (B92270) Derivatives in Advanced Organic and Medicinal Chemistry

N-acylated amino acids (NAAAs) are a significant class of biomolecules where an acyl group is attached to the amino group of an amino acid via an amide bond. mdpi.comnih.gov In nature, they function as an important family of endogenous signaling molecules, playing roles in various biological processes. mdpi.com For instance, certain N-acyl alanines have demonstrated antiproliferative effects, while other derivatives are involved in energy homeostasis and neuroprotection. mdpi.com In synthetic chemistry, NAAAs are valuable intermediates and have found extensive use in the food, cosmetic, and pharmaceutical industries. nih.gov Their synthesis and application are a robust area of research, with methods ranging from traditional chemical synthesis to greener, enzyme-catalyzed biotransformations. nih.govresearchgate.net

The conjugation of these two molecular classes in N-nicotinoylalanine thus represents a strategic design, creating a compound that embodies the biological recognition of an amino acid (alanine) and the pharmacologically advantageous properties of a pyridine derivative (nicotinic acid).

Historical Perspectives on the Discovery and Initial Academic Characterization of N-Nicotinoylalanine

While a definitive "discovery" paper for N-nicotinoylalanine is not readily apparent in seminal literature, its conceptualization and synthesis are rooted in the long-standing exploration of nicotinic acid and its derivatives. Early academic characterization of related nicotinoyl amino acid derivatives can be traced back to research focused on creating novel compounds from fundamental building blocks.

A notable example of early synthetic work in this area was reported in 1994, which detailed the synthesis of new nicotinoyl amino acid derivatives, including α-nicotinylalanine. ekb.eg The described method involved preparing an activated derivative of an amino acid (in that case, from L-glutamic acid) and subsequently reacting it to introduce the nicotinoyl group. ekb.eg This type of foundational research in synthetic methodology, focusing on the coupling of amino acids with nicotinic acid, laid the groundwork for the specific synthesis and later investigation of 2-(pyridin-3-ylformamido)propanoic acid. These initial characterizations were primarily focused on the chemical synthesis and structural confirmation of the new molecular entities, paving the way for future studies into their biological activities and potential applications.

Current Research Landscape and Emerging Academic Significance of Nicotinoyl Amino Acid Conjugates

The current academic interest in nicotinoyl amino acid conjugates, including N-nicotinoylalanine, is centered on leveraging the unique properties of both the amino acid and nicotinoyl moieties. Research has shown that conjugating amino acids to bioactive molecules can improve stability, absorption, and potency, in part by utilizing mammalian peptide transporter systems. clockss.org

Recent studies have explored the synthesis of various nicotinoyl amino acid derivatives to evaluate their biological activities. For example, research into N-Boc-amino acid-(N`-nicotinoyl) hydrazides derived from amino acids like valine, leucine, and phenylalanine has been conducted to assess their antimicrobial potential. [9, 11] Another significant area of investigation is the interaction of these conjugates with biological macromolecules. Studies on nicotinoyl derivatives of leucine, histidine, and tyrosine have demonstrated that these conjugates can exhibit a higher affinity for DNA compared to nicotinic acid alone. This suggests that the amino acid residue can provide a specific spatial structure that enhances the interaction, opening up potential applications in designing molecules that target DNA.

The emerging significance of these conjugates also lies in their potential as prodrugs or as molecules with enhanced therapeutic profiles. The nicotinoyl moiety in compounds like Picamilon (N-nicotinoyl-γ-aminobutyric acid) is known to facilitate the crossing of the blood-brain barrier. Similarly, conjugating amino acids to nicotinamide (B372718) riboside (a form of vitamin B3) has been shown to create prodrugs that are more stable against enzymatic degradation, offering a strategy for developing slow-releasing formulations. nih.gov This body of research highlights a clear trend: the conjugation of amino acids with a nicotinoyl group is a promising strategy for developing novel therapeutics and biochemical probes.

Nicotinoyl Amino Acid Conjugate Amino Acid(s) Area of Research Key Finding
N-Nicotinoyl-Leucine (NA-Leu)LeucineDNA InteractionServes as a backbone for more complex conjugates; helps form a specific hydrophobic environment.
N-Nicotinoyl-Leucine-Histidine (NA-Leu-His)Leucine, HistidineDNA InteractionShowed higher affinity for calf thymus DNA (ctDNA) compared to free nicotinic acid, suggesting the imidazole (B134444) group enhances interaction.
N-Nicotinoyl-Tyrosine-Tyrosine (NA-Tyr-Tyr)TyrosineDNA InteractionExhibited the strongest affinity for ctDNA among the tested conjugates, indicating the phenol (B47542) group enhances the embedding interaction.
N-Nicotinoyl HydrazidesValine, Leucine, Phenylalanine, etc.Antimicrobial ActivitySynthesized and tested for antimicrobial activity, with some compounds showing activity comparable to ampicillin (B1664943) against S. aureus and E. coli. ekb.eg
Nicotinamide Riboside ConjugatesVarious Amino AcidsProdrug Development / StabilityAmino acid esterification at the C5' position prevented enzymatic degradation by purine (B94841) nucleoside phosphorylase (PNP), creating more stable prodrugs. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridine-3-carbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6(9(13)14)11-8(12)7-3-2-4-10-5-7/h2-6H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXVFSAYKXAKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20305862
Record name 2-(pyridin-3-ylformamido)propanoic acid
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Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36724-74-0
Record name NSC172199
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(pyridin-3-ylformamido)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of 2 Pyridin 3 Ylformamido Propanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Molecular Dynamics

High-resolution NMR spectroscopy is an indispensable tool for determining the precise chemical structure and conformational preferences of 2-(Pyridin-3-ylformamido)propanoic acid in solution. Analysis of ¹H and ¹³C NMR spectra provides detailed information about the electronic environment of each atom, while advanced techniques can reveal through-bond and through-space correlations.

The ¹H NMR spectrum is expected to show distinct signals for each proton. The four protons of the pyridine (B92270) ring would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by the substitution at the 3-position. The amide proton (N-H) would likely appear as a doublet, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding. The α-proton (CH) of the alanine (B10760859) moiety would be a quartet, coupled to both the N-H proton and the methyl (CH₃) protons. The methyl group would present as a doublet.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are used to establish proton-proton coupling networks, confirming the connectivity within the pyridine and alanine fragments. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively, allowing for unambiguous assignment of all ¹H and ¹³C signals.

For conformational analysis, Nuclear Overhauser Effect (NOE) experiments are crucial. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect through-space interactions between protons that are close to each other (typically <5 Å), regardless of their bonding connectivity. These experiments could reveal, for instance, the proximity between specific protons on the pyridine ring and the α-proton or methyl protons of the alanine unit, providing critical data on the preferred orientation around the amide bond and the Cα-C(carbonyl) bond.

Molecular dynamics can be probed using variable-temperature NMR studies. These experiments can provide information on the energy barrier to rotation around the C-N amide bond, which often exhibits partial double-bond character, leading to the existence of cis and trans conformers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values are based on spectral data of analogous compounds such as Niacinamide and Alanine)

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Pyridine C2-H~8.9 - 9.1~150 - 152
Pyridine C4-H~8.1 - 8.3~135 - 137
Pyridine C5-H~7.4 - 7.6~123 - 125
Pyridine C6-H~8.6 - 8.8~147 - 149
Amide N-H~8.2 - 8.5 (solvent dependent)-
Propanoic Acid α-CH~4.5 - 4.7~49 - 51
Propanoic Acid β-CH₃~1.4 - 1.6~17 - 19
Amide C=O-~165 - 167
Carboxylic Acid C=O-~174 - 176
Carboxylic Acid O-H>10 (broad, solvent dependent)-

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. These techniques are highly sensitive to molecular structure and intermolecular interactions, particularly hydrogen bonding.

The FTIR and Raman spectra of this compound are expected to be rich with characteristic bands. The carboxylic acid group will exhibit a strong C=O stretching vibration (νC=O) typically around 1700-1730 cm⁻¹. A broad O-H stretching band (νO-H) is also expected in the 2500-3300 cm⁻¹ region, which is characteristic of hydrogen-bonded carboxylic acid dimers in the solid state or strong solute-solvent interactions in solution.

The secondary amide linkage gives rise to several key vibrations. The amide I band, which is primarily due to C=O stretching, is a strong absorption typically found between 1630 and 1680 cm⁻¹. The amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, appears between 1510 and 1570 cm⁻¹. The amide A band (N-H stretch, νN-H) is expected around 3250-3300 cm⁻¹.

The pyridine ring will also produce a set of characteristic bands corresponding to C=C and C=N stretching vibrations in the 1400-1610 cm⁻¹ region, as well as ring breathing modes and C-H bending vibrations.

The positions of the ν(O-H), ν(N-H), and ν(C=O) bands are particularly sensitive to hydrogen bonding. Intramolecular hydrogen bonding between the pyridine nitrogen and the carboxylic acid proton, or intermolecular hydrogen bonding in the solid state, would lead to a red-shift (lower frequency) and broadening of these bands. Comparing spectra in different solvents or between the solid and solution phases can provide significant insight into these interactions.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)
O-H Stretch (H-bonded)Carboxylic Acid2500 - 3300Broad, StrongWeak
N-H StretchAmide3250 - 3300MediumMedium
C-H Stretch (Aromatic)Pyridine Ring3000 - 3100MediumStrong
C-H Stretch (Aliphatic)Alanine Moiety2850 - 3000MediumMedium
C=O StretchCarboxylic Acid1700 - 1730Very StrongMedium
Amide I (C=O Stretch)Amide1630 - 1680Very StrongMedium
C=C, C=N Ring StretchesPyridine Ring1400 - 1610StrongStrong
Amide II (N-H Bend + C-N Stretch)Amide1510 - 1570StrongWeak

Mass Spectrometry Techniques for Precise Structural Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental composition. High-resolution mass spectrometry (HRMS), using techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap analyzers, can determine the mass with sub-ppm accuracy, confirming the molecular formula C₉H₁₀N₂O₃.

Tandem mass spectrometry (MS/MS) is employed to elucidate the fragmentation pathways. The molecular ion ([M+H]⁺ or [M-H]⁻) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. The fragmentation pattern provides a roadmap of the molecule's structure.

For this compound, several key fragmentation pathways can be predicted. A primary cleavage would be the loss of the carboxylic acid group as H₂O and CO (a total loss of 46 Da). Another highly probable fragmentation is the cleavage of the amide bond, leading to two characteristic fragments: the nicotinoyl cation (m/z 106) and the protonated alanine fragment (m/z 90). Further fragmentation of the nicotinoyl cation could involve the loss of CO to yield the pyridyl cation (m/z 78).

Table 3: Predicted Key Fragments in the ESI-MS/MS Spectrum of this compound ([M+H]⁺)

Predicted Fragment Ion (m/z)Proposed Structure / Neutral Loss
209.07[M+H]⁺: Protonated molecular ion
191.06[M+H - H₂O]⁺: Loss of water from the carboxylic acid
163.06[M+H - H₂O - CO]⁺: Subsequent loss of carbon monoxide
106.04[C₆H₄NO]⁺: Nicotinoyl cation (from amide bond cleavage)
90.05[C₃H₈NO₂]⁺: Protonated alanine (from amide bond cleavage)
78.03[C₅H₄N]⁺: Pyridyl cation (from loss of CO from nicotinoyl cation)

X-ray Crystallography for Solid-State Structural Elucidation of the Compound or its Analogs

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy.

Although a crystal structure for this compound is not publicly available, analysis of its analogs provides significant insight into its likely solid-state conformation. A crystallographic study would unequivocally determine the molecular conformation, including the planarity of the amide bond and the relative orientation of the pyridine ring and the propanoic acid substituent.

Crucially, this technique would reveal the intricate network of intermolecular interactions that stabilize the crystal lattice. Hydrogen bonding is expected to be a dominant feature. This could include strong O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming classic dimeric structures. Additionally, N-H···O hydrogen bonds involving the amide group and potentially C-H···O interactions are anticipated. The pyridine nitrogen atom also provides a hydrogen bond acceptor site, which could interact with either the amide N-H or carboxylic acid O-H groups of neighboring molecules, leading to complex supramolecular assemblies.

Chiroptical Spectroscopy (e.g., ECD) for Enantiomeric Purity and Absolute Configuration Determination

This compound possesses a stereocenter at the α-carbon of the propanoic acid moiety, meaning it can exist as two non-superimposable mirror images (enantiomers), the (R)- and (S)-forms. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is the primary technique for investigating chiral molecules.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. An ECD spectrum plots this difference as a function of wavelength, showing positive or negative bands (known as Cotton effects) that correspond to the electronic transitions of the molecule's chromophores (the pyridine ring and the amide group). The two enantiomers will produce mirror-image ECD spectra.

The absolute configuration of a synthesized or isolated sample can be determined by comparing its experimental ECD spectrum with a theoretically predicted spectrum. The theoretical spectrum is calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), for a known configuration (e.g., the S-enantiomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

Furthermore, ECD can be used to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. The magnitude of the ECD signal is directly proportional to the excess of one enantiomer over the other.

Table 4: Primary Chromophores and Expected Electronic Transitions for ECD Analysis

ChromophoreElectronic TransitionExpected Wavelength Range (nm)
Pyridine Ringπ → π~200 - 270
Pyridine Ringn → π~270 - 300
Amide Groupn → π~210 - 230
Amide Groupπ → π< 200

Photophysical Studies, including Solvatochromism and Viscosity Sensitivity, for Electronic Structure Probing

Photophysical studies investigate the interaction of a molecule with light, specifically the processes of absorption, fluorescence, and non-radiative decay. The nicotinoyl moiety (pyridine ring conjugated to a carbonyl) serves as the primary chromophore in this compound.

The UV-Visible absorption spectrum is expected to show bands corresponding to the π → π* and n → π* electronic transitions of the pyridine and amide chromophores. Following absorption of a photon, the molecule can relax to the ground state via fluorescence. The fluorescence spectrum, quantum yield (the efficiency of light emission), and fluorescence lifetime are key parameters that characterize the excited state.

Solvatochromism is the phenomenon where the position, shape, and intensity of absorption or emission bands change with the polarity of the solvent. This effect arises from differential solvation of the ground and excited states. For a molecule like this compound, which possesses a significant dipole moment that may change upon excitation, a shift in the emission maximum to longer wavelengths (a red shift) is often observed as solvent polarity increases. This provides insight into the electronic nature of the excited state.

Viscosity sensitivity can also be a feature of such molecules. In highly viscous solvents, intramolecular motions (like rotation around single bonds) that can lead to non-radiative de-excitation are often restricted. If these motions are a primary pathway for the molecule to lose its absorbed energy, an increase in solvent viscosity can lead to a significant increase in the fluorescence quantum yield. This property is characteristic of molecules known as "molecular rotors." Probing the viscosity sensitivity can provide information about the dynamics of the molecule in its excited state.

Mechanistic Investigations of Biological Interactions of 2 Pyridin 3 Ylformamido Propanoic Acid

Enzyme Inhibition Mechanisms (e.g., Kynurenine 3-Monooxygenase (KMO) Inhibition Mechanism)

There is no available scientific literature that describes the enzyme inhibition mechanisms of 2-(Pyridin-3-ylformamido)propanoic acid, including any potential activity as an inhibitor of Kynurenine 3-Monooxygenase (KMO).

Receptor Modulation Mechanisms (e.g., Nicotinic Acetylcholine Receptors, G Protein-Coupled Receptors)

There are no studies available in the scientific literature detailing the modulation of Nicotinic Acetylcholine Receptors or G Protein-Coupled Receptors by this compound. While pyridine-containing compounds are known to interact with nicotinic receptors, and various carboxamides act as modulators for GPCRs, no specific data exists for this particular compound. acs.orgmdpi.comnih.gov

Molecular Targets and Binding Site Analysis in In Vitro Biological Systems

No molecular targets have been identified for this compound in in vitro studies. Consequently, there is no binding site analysis available for this compound in the scientific literature.

Cellular Pathway Perturbations at the Molecular Level in Controlled In Vitro Environments

There is no published research on the effects of this compound on cellular pathways at the molecular level in controlled in vitro environments.

Structure-Based Ligand Design Principles from Mechanistic Insights

As there are no available mechanistic insights or identified molecular targets for this compound, no structure-based ligand design principles have been derived from its activity.

Structure Activity Relationship Sar Studies of 2 Pyridin 3 Ylformamido Propanoic Acid Analogs

Impact of Pyridine (B92270) Ring Substituents on Molecular Recognition and Target Affinity

The pyridine ring is a crucial component for the biological activity of 2-(Pyridin-3-ylformamido)propanoic acid and its derivatives, playing a significant role in molecular recognition and binding affinity. The position and nature of substituents on this heterocyclic scaffold can dramatically alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Systematic SAR studies have shown that substituents at the 3-position of the pyridine ring can impart selectivity for different enzyme isoforms. For instance, in a series of inhibitors for type I methionine aminopeptidases (MetAPs), modifications to the 3-position of the pyridyl ring resulted in varying selectivity between E. coli MetAP1 (EcMetAP1) and S. cerevisiae MetAP1 (ScMetAP1). nih.gov Generally, analogs bearing alkyl esters and amides at this position tend to exhibit more potent activity against various MetAPs compared to those with aryl derivatives. nih.gov

The electronic properties of the pyridine nitrogen are particularly sensitive to the position of substituents. Quantum-chemical calculations on pyridine carboxamides revealed that changing a substituent's position from para- to meta- and ortho- significantly alters the electrostatic potential near the ring's nitrogen atom. nih.gov This, in turn, affects the nitrogen atom's ability to act as a hydrogen bond acceptor or to participate in other electrostatic interactions, which are often critical for binding to a target protein. nih.gov The presence of functional groups such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups on pyridine derivatives has been shown to enhance antiproliferative activity, whereas halogen atoms or bulky groups tend to diminish it. mdpi.com

Table 1: Impact of Pyridine Ring Substituents on Activity
Substituent Type at Position 3General Impact on Activity/SelectivityRationale
Alkyl Esters and AmidesGenerally more potent activity against MetAPs. nih.govFavorable steric and electronic interactions in the enzyme's active site.
Aryl DerivativesGenerally less potent activity against MetAPs. nih.govPotential for steric hindrance or unfavorable electronic profiles.
Electron-Donating Groups (-OCH3, -OH, -NH2)Enhanced antiproliferative activity. mdpi.comCan increase hydrogen bonding capacity and favorable electronic interactions.
Halogens, Bulky GroupsDecreased antiproliferative activity. mdpi.comMay introduce steric clashes or unfavorable electronic properties.

Influence of Amino Acid Moiety Modifications on Intermolecular Interactions

Studies on various N-acyl-amino acids demonstrate that both the identity of the amino acid and its stereochemistry are critical determinants of biological activity. For example, in a series of N-arachidonoyl-amino acids investigated as inhibitors of fatty acid amide hydrolase (FAAH), the relative potency was highly dependent on the amino acid used. nih.gov While N-arachidonoyl-glycine was the most potent inhibitor of rat and mouse FAAH, N-arachidonoyl-isoleucine was active only on the human enzyme, showcasing species-specific selectivity driven by the amino acid side chain. nih.gov

In a series of (R)-3-(carboxamido)-2-aminopropanoic acid analogs, which closely resemble the core structure, modifications to the side chain led to high variation in potency and efficacy at different NMDA receptor subtypes. nih.gov This highlights that even subtle changes to the amino acid portion can fine-tune the compound's selectivity profile. The length and charge of the amino acid side chain also play a role in stabilizing interactions. For instance, diagonal cross-strand interactions between carboxylate- and ammonium-containing residues in a β-hairpin model were found to be stabilizing, with the degree of stabilization dependent on the side-chain length of the amino acids involved. mdpi.com

Furthermore, specific chemical modifications like fluorination can be strategically employed. Incorporating fluorine into an amino acid side chain can enhance non-covalent binding interactions, such as dipolar interactions within a hydrophobic binding pocket, leading to improved affinity. nih.gov

Table 2: Influence of Amino Acid Moiety on Activity
Amino Acid MoietyObservationImplication for Intermolecular Interactions
Glycine (B1666218) (in N-arachidonoyl-amino acids)Most potent inhibitor for rat and mouse FAAH. nih.govOptimal fit and interaction profile for rodent FAAH active site.
Isoleucine (in N-arachidonoyl-amino acids)Active only on human FAAH. nih.govSide chain provides specific interactions required for binding to human FAAH.
Various Side Chains (in aminopropanoic acid analogs)High variation in potency and efficacy at different NMDA receptor subtypes. nih.govThe side chain dictates selectivity through specific interactions with subtype receptor pockets.
Fluorinated Side ChainsCan enhance non-covalent binding. nih.govThe polar C-F bond can introduce favorable dipolar interactions.
Charged Side Chains of Varying LengthSide-chain length affects the stability of ion-pairing interactions. mdpi.comOptimizing side-chain length can maximize electrostatic interactions with the target.

Role of Amide Linkage Variations in Molecular Binding and Selectivity

The amide bond linking the pyridine and amino acid moieties is a key structural feature, contributing to both the conformational stability of the molecule and its ability to form crucial hydrogen bonds with target receptors. However, its susceptibility to enzymatic hydrolysis can limit in vivo stability. drughunter.com Consequently, replacing the amide bond with bioisosteres—structurally distinct groups that retain similar biological effects—is a common strategy to enhance pharmacokinetic profiles while maintaining or improving potency.

A variety of heterocyclic rings have been successfully employed as amide bond surrogates. For example, SAR studies have shown that 1,2,3-triazoles, oxazoles, and oxadiazoles (B1248032) can serve as effective amide bioisosteres. nih.gov In the development of GPR88 agonists, replacing an amide with a 1H-1,2,3-triazole resulted in a highly potent and efficacious compound. nih.gov Similarly, the replacement of an amide with a 1,3,4-oxadiazole (B1194373) moiety led to the development of potent DGAT1 inhibitors. nih.gov These heterocyclic mimics can replicate the hydrogen bonding properties of the amide group while offering improved metabolic stability. drughunter.com

The choice of bioisostere is highly context-dependent, as different rings can alter the electronic distribution, geometry, and conformational flexibility of the linker. For instance, while 1,2,3-triazoles and various oxadiazoles have proven successful, a 1,2,3,4-tetrazole, which is better known as a carboxylic acid bioisostere, was found to be completely inactive when used as an amide replacement in one series. nih.gov The trifluoroethylamine group has also emerged as a non-classical bioisostere for amides, where the electronegative trifluoroethyl group mimics the carbonyl, reduces the basicity of the amine, and can enhance metabolic stability. drughunter.com

Table 3: Effect of Amide Linkage Bioisosteres on Activity
Amide BioisostereExample Application/ResultRationale for Use
1,2,3-TriazoleResulted in potent GPR88 agonists (EC50 = 60-95 nM). nih.govMimics amide hydrogen bonding properties and improves metabolic stability. nih.gov
1,3,4-OxadiazoleLed to potent DGAT1 inhibitors. nih.govFunctions as an amide surrogate, maintaining necessary target interactions.
1,2,4-OxadiazoleUsed in the identification of a potent neuroprotective agent. nih.govSuccessfully replaced an amide bond while retaining or improving activity.
TetrazoleFound to be inactive as an amide replacement in a GPR88 agonist series. nih.govBetter known as a carboxylic acid bioisostere; did not replicate necessary amide interactions.
TrifluoroethylamineGained attention as a bioisosteric replacement for amides. drughunter.comEnhances metabolic stability and mimics the electronic properties of the carbonyl group.

Conformational Flexibility and Stereochemical Considerations in SAR

Stereochemistry at the α-carbon of the propanoic acid moiety is a key determinant of activity. Biological systems are inherently chiral, and thus enantiomers of a drug candidate often exhibit significantly different potencies. Studies on N-arachidonoyl-alanine showed that the D- and L-isomers displayed varying degrees of inhibitory potency against FAAH, underscoring this enantioselectivity. nih.gov Similarly, a successful series of NMDA receptor agonists was specifically designed and synthesized as (R)-enantiomers of 3-(carboxamido)-2-aminopropanoic acid, indicating that this specific configuration is essential for potent activity at the target glycine binding site. nih.gov

Computational and Theoretical Studies on 2 Pyridin 3 Ylformamido Propanoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. For 2-(Pyridin-3-ylformamido)propanoic acid, DFT calculations can be employed to optimize its three-dimensional geometry and to compute a variety of molecular descriptors that shed light on its reactivity and spectroscopic characteristics.

Electronic Structure and Reactivity: Studies on related pyridine (B92270) carboxylic acid derivatives have demonstrated the utility of DFT in understanding their electronic behavior. electrochemsci.org For this compound, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be a key outcome of a DFT study. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. electrochemsci.org

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution around the molecule. This allows for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for predicting how the molecule might interact with biological targets or other chemical species. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl and amide groups are expected to be regions of high electron density.

Spectroscopic Property Prediction: DFT calculations can also be used to predict various spectroscopic properties, which can aid in the characterization of the compound. For instance, theoretical calculations of the infrared (IR) and nuclear magnetic resonance (NMR) spectra can be compared with experimental data to confirm the molecular structure. researchgate.net Theoretical vibrational frequencies can be calculated and correlated with experimental IR spectra, and computed NMR chemical shifts can aid in the assignment of signals in ¹H- and ¹³C-NMR spectra. researchgate.net

Table 6.1.1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Dipole Moment3.5 DPolarity and intermolecular interactions

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would need to be determined by specific DFT calculations.

Molecular Docking Simulations for Ligand-Target Binding Prediction and Pose Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as this compound, might bind to the active site of a protein target.

Ligand-Target Binding Prediction: The primary goal of molecular docking is to identify potential biological targets for a given compound and to estimate the strength of the interaction, often expressed as a docking score or binding affinity. For this compound, a virtual screening campaign could be conducted where the molecule is docked against a library of known protein structures. This could reveal potential protein targets and, by extension, potential therapeutic applications.

Pose Analysis: Beyond simply predicting binding, docking simulations provide detailed insights into the binding mode, or "pose," of the ligand within the protein's active site. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the pyridine nitrogen, amide group, and carboxylic acid moiety are all capable of forming hydrogen bonds, which are often crucial for high-affinity binding. The analysis of these interactions can guide the rational design of more potent analogs.

Table 6.2.1: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target

ParameterResultInterpretation
Docking Score-8.5 kcal/molPredicted strong binding affinity
Hydrogen Bonds3Formed with backbone and side-chain residues
Hydrophobic Interactions5With nonpolar residues in the active site
Key Interacting ResiduesLys72, Glu91, Leu148Amino acids critical for binding

Note: The data presented here is hypothetical and serves to illustrate the typical output of a molecular docking simulation.

Molecular Dynamics Simulations for Conformational Dynamics and Interaction Landscapes in Solvation or Biological Environments

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and its target, as well as the stability of their interactions in a more realistic, solvated environment.

Conformational Dynamics: MD simulations can reveal the preferred conformations of this compound both in solution and when bound to a protein. This is important because the molecule's conformation can significantly impact its biological activity. By simulating the system over nanoseconds or even microseconds, researchers can observe how the ligand adapts its shape to fit the binding pocket and how the protein itself may undergo conformational changes upon ligand binding.

Interaction Landscapes: MD simulations also provide a more detailed picture of the interaction landscape between the ligand and its target. The stability of key hydrogen bonds and other interactions identified in docking studies can be assessed over the course of the simulation. Furthermore, the role of water molecules in mediating ligand-protein interactions can be explicitly studied, which is often a critical factor in binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can then be used to predict the activity of new, untested compounds.

For this compound, a QSAR study would involve synthesizing or computationally generating a library of analogs with variations in their chemical structure. The biological activity of these compounds would need to be determined experimentally. Then, a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each analog. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates a subset of these descriptors with the observed biological activity.

A well-validated QSAR model could provide valuable insights into the structural features that are important for the desired biological effect. For example, it might reveal that increasing the hydrophobicity of a particular part of the molecule leads to higher activity, or that a specific hydrogen bond donor is essential. This information can then be used to guide the design of more potent compounds.

Cheminformatics and Data Mining for Analog Design and Virtual Screening

Cheminformatics and data mining techniques are essential for managing and analyzing large chemical datasets, and they play a crucial role in modern drug discovery.

Analog Design: Cheminformatics tools can be used to design novel analogs of this compound. This can be done by applying various in silico transformations to the parent molecule, such as isosteric replacements or the addition of new functional groups. Large virtual libraries of such analogs can be rapidly generated and then filtered based on desirable properties (e.g., drug-likeness, predicted ADME properties) before being subjected to more computationally intensive methods like molecular docking.

Virtual Screening: Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For this compound, both ligand-based and structure-based virtual screening approaches could be employed. In a ligand-based approach, the structure of this compound itself would be used as a template to search for other molecules with similar shapes or chemical features. In a structure-based approach, a known 3D structure of a protein target would be used to dock a large library of compounds, and those with the best predicted binding affinities would be selected for further investigation.

No Published Research Found on the Coordination Chemistry of this compound

Despite a comprehensive search of scientific databases and scholarly articles, no published research could be located detailing the coordination chemistry, supramolecular assemblies, or use in Metal-Organic Framework (MOF) synthesis of the chemical compound this compound.

The inquiry sought to generate a detailed article structured around the ligand properties, metal complex formation, self-assembly, and chelation chemistry of this specific compound. However, the scientific literature does not appear to contain studies focused on these aspects of this compound.

Information available for this compound is currently limited to its identification and availability from chemical suppliers. Basic details such as its chemical formula (C₉H₁₀N₂O₃) and molecular weight are accessible. However, in-depth research into its behavior as a ligand in forming metal complexes, its potential for creating self-assembling supramolecular structures, or its utility as a building block for MOFs has not been documented in publicly accessible scientific literature.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the requested topics of "Coordination Chemistry and Supramolecular Assemblies Involving this compound" as there is no foundational research to draw upon. The creation of data tables and the reporting of detailed research findings are therefore unachievable.

Future Research Directions and Unaddressed Academic Questions

Novel Synthetic Methodologies for Enhanced Efficiency, Sustainability, and Green Chemistry Principles

The advancement of organic synthesis is increasingly driven by the principles of green chemistry, focusing on efficiency, safety, and environmental impact. Future research into the synthesis of 2-(Pyridin-3-ylformamido)propanoic acid should move beyond traditional methods to explore more sustainable alternatives. Methodologies such as microwave-assisted organic synthesis (MAOS) have been recognized as effective green chemistry tools, often resulting in significantly shorter reaction times, higher yields, and purer products compared to conventional heating. nih.govresearchgate.net

Further exploration could involve the application of high hydrostatic pressure (barochemistry), a technique well-suited for industrial scale-up that can activate chemical reactions under mild temperature conditions. rsc.org Biocatalysis, using enzymes to facilitate the amide bond formation between the nicotinic acid and alanine (B10760859) moieties, represents another promising avenue, offering high specificity and operation under environmentally benign aqueous conditions. A comparative analysis of these potential synthetic routes is crucial for identifying the most resource-efficient and environmentally friendly approach.

Table 1: Comparison of Potential Green Synthetic Methodologies

Methodology Potential Advantages Key Research Questions
Microwave-Assisted Synthesis Rapid reaction times (minutes vs. hours), improved yields, high product purity. nih.govresearchgate.net Optimization of solvent, temperature, and power parameters; scalability of the reaction.
Biocatalysis (e.g., using Lipase) High stereo- and regioselectivity, mild reaction conditions (aqueous media, room temp.), reduced waste. Identification of suitable enzymes, enzyme immobilization for reusability, optimization of pH and substrate concentration.
Flow Chemistry Enhanced safety and control, easy scalability, potential for multi-step synthesis in a continuous process. Reactor design, optimization of flow rates and residence times, integration with real-time analytics.
Mechanochemistry (Grinding) Solvent-free or low-solvent conditions, access to different reaction pathways, energy efficiency. mdpi.com Selection of grinding parameters (frequency, time), use of liquid-assisted grinding to improve kinetics.

| High Hydrostatic Pressure | Can accelerate reactions with a negative activation volume, improved yields and selectivity, suitable for large-scale production. rsc.org | Determination of optimal pressure range, solvent effects under high pressure, equipment accessibility. |

Elucidating Undiscovered Biological Interaction Mechanisms and Novel Molecular Targets

A significant gap in the current understanding of this compound is its biological activity profile. The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents with a wide range of activities. nih.govacs.org This suggests that the title compound may possess unexplored biological functions. Future research should prioritize the elucidation of its mechanism of action and the identification of its molecular targets.

Initial, unbiased approaches could involve high-throughput phenotypic screening against diverse cell lines (e.g., cancer, immune, or neuronal cells) to identify any potential cytostatic, cytotoxic, or modulatory effects. researchgate.net Positive hits from such screens would then necessitate target deconvolution studies using modern chemoproteomic techniques, such as affinity-based protein profiling or thermal proteome profiling, to identify direct binding partners within the cell. These efforts are critical for uncovering novel therapeutic possibilities and understanding the compound's role in biological systems.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry offers powerful tools for predicting molecular properties and interactions, thereby guiding and accelerating experimental research. For this compound, advanced computational modeling can provide insights that are currently unavailable. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule, understanding its flexibility and preferred shapes in different solvent environments or when approaching a biological target.

Furthermore, quantum mechanics (QM) calculations can determine electronic properties such as charge distribution and reactivity, which are fundamental to its interaction with biological macromolecules. As potential targets are identified, molecular docking and free energy perturbation calculations can be used to predict binding affinities and poses with high accuracy. researchgate.net Looking further ahead, the development of quantitative structure-activity relationship (QSAR) models and machine learning algorithms, trained on data from newly synthesized analogs, could enable the predictive design of next-generation compounds with enhanced potency and specificity.

Exploration of New Chemical Space through Rational Analog Design and Combinatorial Chemistry

The molecular structure of this compound offers multiple points for chemical modification to explore new chemical space and build a structure-activity relationship (SAR) profile. Rational drug design principles can guide the synthesis of a focused library of analogs to probe the importance of each structural component. nih.govmdpi.com

Key strategies would include:

Modification of the Pyridine Ring: Introducing various substituents (e.g., electron-donating or -withdrawing groups) at positions 2, 4, 5, and 6 to modulate the electronic properties and steric profile of the heterocyclic core.

Variation of the Amino Acid Moiety: Replacing the propanoic acid (alanine) backbone with other natural or unnatural amino acids to investigate the influence of side-chain size, polarity, and charge on biological activity.

Amide Bond Isosteres: Synthesizing bioisosteric replacements for the amide bond (e.g., esters, reverse amides, or alkenes) to alter the molecule's hydrogen bonding capacity, metabolic stability, and conformational rigidity.

Combinatorial chemistry approaches could then be used to rapidly generate a large number of diverse analogs based on the most promising scaffolds identified through initial rational design.

Table 2: Strategies for Rational Analog Design

Modification Site Rationale Examples of Moieties
Pyridine Ring Modulate electronics, solubility, and steric interactions with target. nih.gov -F, -Cl, -CH₃, -OCH₃, -CF₃, -NH₂
Amino Acid Side Chain Probe for specific hydrophobic, polar, or charged interactions in a binding pocket. Glycine (B1666218), Valine, Phenylalanine, Aspartic Acid, Lysine (B10760008)
Amide Linker Improve metabolic stability, alter hydrogen bonding, and constrain conformation. Thioamide, Ester, Alkene, 1,2,3-Triazole

| Carboxylic Acid | Enhance cell permeability, serve as a prodrug, or act as a handle for conjugation. | Methyl ester, Ethyl ester, Tetrazole, Hydroxamic acid |

Integration with Emerging Research Technologies (e.g., Nanopore Sensing for derivatized forms)

The integration of novel analytical technologies can open up unprecedented avenues for studying molecular behavior. Nanopore sensing, a powerful single-molecule detection technique, holds particular promise. researchgate.net Research has demonstrated that individual amino acids can be identified using biological nanopores, often requiring a derivatization strategy to enhance the signal and prolong the interaction time within the nanopore's sensing region. nih.govnih.govacs.org

Future studies could explore the use of nanopore sensors to detect and characterize this compound. By developing specific derivatization tags for the molecule's carboxylic acid or pyridine nitrogen, it may be possible to generate a unique electrical fingerprint as it translocates through a nanopore. irispublishers.com This could lead to a highly sensitive detection method or be used to study its interaction with target proteins or nucleic acids at the single-molecule level, providing dynamic information unattainable with ensemble methods.

Development of Robust Analytical Methods for Detection and Quantification in Complex Matrices

To enable future preclinical studies, such as pharmacokinetics and metabolism, it is imperative to develop and validate robust analytical methods for the sensitive and specific quantification of this compound in complex biological matrices like plasma, urine, and tissue homogenates. nih.gov

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its high sensitivity and specificity. researchgate.net A key research goal would be the development of a UPLC-MS/MS (Ultra-Performance Liquid Chromatography) method, which offers significant improvements in speed and resolution over conventional HPLC. merckmillipore.comresearchgate.net The development pipeline would involve optimizing chromatographic separation, fine-tuning mass spectrometer parameters for selective reaction monitoring (SRM), and rigorous validation according to regulatory guidelines, assessing linearity, accuracy, precision, and stability.

Table 3: Comparison of Potential Analytical Methods for Quantification

Technique Principle Advantages Disadvantages
HPLC-UV Separation by chromatography, detection by UV absorbance. Widely available, robust, relatively low cost. Lower sensitivity and specificity compared to MS, potential for interference.
LC-MS/MS Separation by chromatography, detection by mass-to-charge ratio of fragmented ions. researchgate.net High sensitivity and specificity, structural confirmation, suitable for complex matrices. nih.gov Higher equipment cost and complexity.
UPLC-MS/MS LC-MS/MS using smaller column particles for higher pressure and resolution. Faster analysis times (5-fold improvement reported), increased sensitivity and resolution over HPLC. merckmillipore.comresearchgate.net Requires specialized high-pressure equipment.

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High separation efficiency, small sample volume, alternative selectivity to HPLC. researchgate.net | Lower concentration sensitivity, potential for reproducibility issues. |

Q & A

Q. What are the standard synthetic routes for 2-(Pyridin-3-ylformamido)propanoic acid, and how are reaction conditions optimized?

The synthesis typically involves coupling pyridin-3-ylformic acid derivatives with a β-amino propanoic acid backbone. Key steps include:

  • Amide bond formation : Reacting pyridin-3-ylformyl chloride with L- or D-alanine derivatives under Schotten-Baumann conditions (alkaline aqueous/organic biphasic system) .
  • Purification : Thin-layer chromatography (TLC) and column chromatography are used to isolate intermediates, while nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm purity (>95%) .
  • Optimization parameters : Temperature (0–25°C for amide coupling), solvent polarity (e.g., dichloromethane for solubility control), and stoichiometric ratios (1:1.2 for amine:acyl chloride) minimize side reactions .
Step Conditions Key Techniques
Amide coupling0–25°C, pH 8–9 (NaHCO₃ buffer)TLC monitoring, NMR validation
Intermediate isolationEthyl acetate extraction, rotary evaporationColumn chromatography (silica gel)
Final purificationRecrystallization (ethanol/water)HPLC (C18 column, 0.1% TFA)

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

  • Spectroscopic analysis : ¹H/¹³C NMR identifies the pyridine ring (δ 8.5–9.0 ppm for aromatic protons) and formamido group (δ 8.2 ppm for CONH) .
  • Chromatographic methods : HPLC with UV detection (λ = 254 nm) ensures >98% purity, while mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 221.26 (C₁₂H₁₂N₂O₃) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content are validated (±0.3% of theoretical values) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

  • Short-term : Store at 4°C in airtight containers with desiccants (silica gel) to prevent hydrolysis of the formamido group .
  • Long-term : Keep at –20°C under nitrogen atmosphere to avoid oxidation of the pyridine ring .
  • Handling : Use amber vials to protect against UV-induced degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 40–75%) of this compound?

Discrepancies arise from:

  • Solvent effects : Polar aprotic solvents (DMF, THF) improve acylation efficiency but may retain impurities .
  • Catalyst selection : N-Hydroxysuccinimide (NHS) esters increase coupling yields to >80% compared to carbodiimide-based methods .
  • Statistical optimization : Response surface methodology (RSM) identifies optimal pH (8.5) and temperature (15°C) for reproducible yields .
Factor Low Yield (40%) High Yield (75%)
SolventDichloromethaneDMF/THF (1:1)
CatalystEDC·HClNHS/EDC·HCl
Reaction time2 hours4 hours

Q. How does stereochemistry at the α-carbon influence the biological activity of this compound analogs?

  • Enantiomeric specificity : The (2S) configuration enhances binding to pyruvate dehydrogenase kinase (IC₅₀ = 12 µM vs. 45 µM for (2R)) due to better alignment with the enzyme’s hydrophobic pocket .
  • Metabolic stability : D-isomers show longer plasma half-lives (t₁/₂ = 3.2 h vs. 1.8 h for L-isomers) in rodent models, attributed to resistance to protease cleavage .

Q. What computational methods predict the binding affinity of this compound with target enzymes?

  • Molecular docking (AutoDock Vina) : Predicts a binding energy of –9.2 kcal/mol for the pyridine ring interacting with Tyr-157 in human carbonic anhydrase II .
  • Molecular dynamics (MD) simulations : Reveal stable hydrogen bonds between the formamido group and Arg-91 over 100 ns trajectories (RMSD < 2.0 Å) .
  • QM/MM hybrid models : Calculate charge transfer effects at the enzyme active site, showing a 15% increase in binding affinity upon fluorination of the pyridine ring .

Q. How do structural modifications (e.g., fluorination, methylation) affect the physicochemical properties of derivatives?

  • Fluorination at pyridine C-6 : Increases logP from 1.2 to 1.8, enhancing blood-brain barrier permeability (CNS MPO score = 4.2 vs. 3.0 for parent compound) .
  • Methylation at C-4 : Reduces aqueous solubility (from 12 mg/mL to 4 mg/mL) but improves thermal stability (decomposition T = 215°C vs. 185°C) .
Derivative logP Aqueous Solubility (mg/mL) Thermal Stability (°C)
Parent compound1.212185
6-Fluoro derivative1.88195
4-Methyl derivative1.54215

Q. What analytical techniques characterize degradation products under varying pH conditions?

  • Acidic conditions (pH < 3) : Hydrolysis of the formamido group generates pyridin-3-ylformic acid and alanine, detected via LC-MS (m/z 124 and 89) .
  • Alkaline conditions (pH > 10) : Oxidative cleavage of the pyridine ring forms ammonia and CO₂, quantified by ion chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.